molecular formula C10H13NO4S2 B1476535 N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine CAS No. 1858251-81-6

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine

Cat. No.: B1476535
CAS No.: 1858251-81-6
M. Wt: 275.3 g/mol
InChI Key: LKUSPHMWRZZEBP-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine is a synthetic glycine derivative intended for research and development purposes. This compound is part of a class of N-arylglycine derivatives that have been identified as having significant value in specialized research areas . While the specific biological and chemical properties of this particular analog are still under investigation, structurally related compounds, such as N-phenylglycine (NPG), are well-studied in photochemical applications. These analogs can undergo photo-oxidation to generate aminium and aminyl radicals, which are short-lived species of interest in the study of reaction mechanisms and as potential initiators for polymerization reactions . The presence of the methylsulfonyl group is a feature shared with other pharmacologically active compounds, suggesting potential for diverse applications in chemical synthesis and material science . As with all compounds in this category, researchers are encouraged to explore its utility as a building block or intermediate. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-(3-methylsulfanyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUSPHMWRZZEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation and Catalytic Hydrogenation

A patented method describes the preparation of N-substituted phenylglycine compounds via the following steps:

  • React substituted aniline with glyoxalic acid in a molar ratio of 1:1 to form an imine intermediate.
  • Conduct catalytic hydrogenation of this imine intermediate in the presence of palladium on charcoal (5% Pd/C) as a catalyst.
  • Use a water/organic solvent system such as methanol, ethanol, or mixed solvents (e.g., methanol/THF).
  • Maintain reaction conditions at 45–55 °C and 10 atm hydrogen pressure for 10–14 hours.
  • Optionally add bases such as sodium carbonate or potassium carbonate to facilitate the reaction.
  • After completion, filter to remove catalyst, adjust pH to acidic conditions (pH ~3), and isolate the N-substituted phenylglycine by filtration and drying.

This method yields high purity N-substituted phenylglycine derivatives with yields typically above 90% and purity exceeding 99% as confirmed by HPLC and LC-MS analysis.

Step Conditions/Details Outcome
Imine formation Substituted aniline + glyoxalic acid (1:1) Imine intermediate
Catalytic hydrogenation 5% Pd/C, MeOH or mixed solvent, 45–55 °C, 10 atm H2, 10–14 h N-substituted phenylglycine
pH adjustment & isolation Acidify to pH ~3, filter, wash, dry Pure product (≥99% purity)

Introduction of the Methylsulfonyl Group

Sulfonylation Reaction

The methylsulfonyl group is introduced by reacting the N-substituted phenylglycine intermediate with methylsulfonyl chloride under basic conditions:

  • Use a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid generated.
  • Perform the reaction in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
  • The reaction proceeds via nucleophilic substitution on the nitrogen atom, attaching the methylsulfonyl group.

This method is well-established for sulfonylation of amines and yields the target N-(methylsulfonyl)-N-phenylglycine derivatives efficiently.

Reagent Role Conditions
N-substituted phenylglycine Substrate Room temperature, organic solvent
Methylsulfonyl chloride Sulfonylating agent Stoichiometric amount
Base (NaOH or K2CO3) Neutralizes HCl byproduct Equimolar to sulfonyl chloride
Solvent Medium for reaction Dichloromethane or THF

Green Chemistry Considerations

Recent research emphasizes greener synthetic methods for N-substituted glycine derivatives, focusing on:

  • Using water as a solvent instead of hazardous organic solvents.
  • Avoiding toxic reagents and harsh conditions.
  • Employing mild reaction temperatures and environmentally benign catalysts.

Although this research primarily covers aliphatic N-substituted glycine derivatives, the principles can be adapted for aromatic derivatives like N-(methylsulfonyl)-N-[3-(methylthio)phenyl]glycine. The use of water as a solvent and room temperature conditions aligns with sustainable chemistry goals.

Summary Table of Preparation Methods

Stage Methodology Key Reagents/Conditions Yield & Purity Notes
N-substituted phenylglycine synthesis Imine formation + catalytic hydrogenation 3-(methylthio)aniline, glyoxalic acid, 5% Pd/C, MeOH, 45–55 °C, 10 atm H2, 10–14 h >90% yield, >99% purity (HPLC) Requires hydrogenation setup
Sulfonylation Reaction with methylsulfonyl chloride Methylsulfonyl chloride, base (NaOH/K2CO3), DCM or THF, room temp High yield (typically >85%) Standard sulfonylation reaction
Green synthesis approaches Water solvent, mild conditions Water, mild bases, room temp Variable, improving Environmentally friendly

Analytical and Research Findings

  • The catalytic hydrogenation step is critical for high purity and yield, with palladium on charcoal being the preferred catalyst.
  • Reaction monitoring by HPLC ensures residual starting materials are below 0.2%.
  • Sulfonylation under basic conditions proceeds smoothly at ambient temperature, minimizing side reactions.
  • Green synthetic routes are promising but require further optimization for aromatic sulfonylated glycine derivatives.
  • Characterization techniques such as LC-MS, NMR, and IR spectroscopy confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below compares key structural features and molecular properties of the target compound with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine C₁₀H₁₃NO₄S₂ 275.34 -SO₂CH₃, 3-(SMe)Ph 1858251-81-6
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine C₁₄H₁₂N₂O₆S 336.32 -SO₂Ph, 3-NO₂Ph 117309-44-1
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine C₁₀H₁₃NO₄S 243.28 -SO₂CH₃, 3-MePh 363571-47-5
N-[(3-Carboxyphenyl)sulfonyl]glycine C₉H₉NO₆S 259.24 -SO₂(3-COOH)Ph 69527-02-2
N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine C₁₀H₁₀F₃NO₄S 297.25 -SO₂CH₃, 3-CF₃Ph 392313-41-6

Key Observations :

  • Electron Effects: The 3-(methylthio)phenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro (-NO₂, ), trifluoromethyl (-CF₃, ), and carboxy (-COOH, ) groups in analogues.
  • Molecular Weight : The target compound’s higher molecular weight (275.34 vs. 243.28 in ) stems from the additional sulfur atom in the methylthio group.

Physicochemical Properties

Property Target Compound N-(3-Nitrophenyl) Analogue N-(3-CF₃) Analogue N-(3-COOH) Analogue
Solubility Likely moderate (polar SMe) Low (hydrophobic -Ph, -NO₂) Low (lipophilic -CF₃) High (ionizable -COOH)
Acidity Moderate (SO₂CH₃ deprotonates) High (NO₂ enhances acidity) Moderate (CF₃ weak EWG) Very high (carboxylic acid)
Thermal Stability Unreported Likely stable (rigid -Ph) High (CF₃ stabilizes) Moderate (COOH may degrade)

Notes:

  • The carboxy-substituted analogue () exhibits superior water solubility due to its ionizable group, whereas the trifluoromethyl derivative () is more lipophilic, favoring membrane permeability in drug design.
  • Nitro-substituted compounds () are often thermally stable but may pose toxicity risks due to nitro group metabolism.

Biological Activity

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine is a glycine derivative notable for its potential biological activities. This compound features a methylsulfonyl group and a methylthio group attached to a phenyl ring, which may influence its interaction with various biological targets. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO4S
  • CAS Number : 1858251-81-6
  • Structure : The compound consists of a glycine backbone with a methylsulfonyl group and a methylthio group on the phenyl ring. This unique structure may confer specific chemical reactivity and biological properties.

The biological activity of this compound is thought to involve interactions with various enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.
  • Signal Transduction Pathways : It could influence signaling pathways involved in cellular processes, potentially affecting metabolism and cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anti-inflammatory Effects : The presence of the sulfonyl group may contribute to anti-inflammatory activities, similar to other sulfonamide derivatives.
  • Potential in Medicinal Chemistry : Its unique structure positions it as a candidate for further exploration in drug development, particularly in targeting diseases mediated by inflammation or infection.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(Methylsulfonyl)-N-phenylglycineLacks methylthio groupDifferent chemical and biological properties
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]alanineContains alanine instead of glycineAltered reactivity and applications

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Inflammation Model :
    • In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.
  • Docking Studies :
    • Molecular docking studies revealed that this compound binds effectively to certain enzyme targets, providing insights into its mechanism of action at the molecular level.

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity of N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine in synthetic batches?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methylsulfonyl and methylthio substituents, as these groups produce distinct splitting patterns and chemical shifts (e.g., methylsulfonyl protons resonate near δ 3.0–3.5 ppm). High-resolution mass spectrometry (HRMS) or LC-MS should be used to confirm molecular weight and purity. For impurities, reverse-phase HPLC with UV detection at 254 nm is advised, as aromatic and sulfonyl groups absorb strongly in this range. Cross-validate results with elemental analysis for C, H, N, and S content .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the methylthio group. Conduct stability tests under varying pH (4–9), temperature (4°C–40°C), and humidity (20–80% RH) to identify degradation products via LC-MS. Always use personal protective equipment (PPE), including nitrile gloves and fume hoods, as sulfonyl derivatives may release toxic gases upon decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer: Systematically vary assay parameters (e.g., buffer pH, temperature, and reducing agents) to test the compound’s sensitivity to redox conditions. For example, the methylthio group may oxidize to sulfoxide/sulfone under oxidative conditions, altering bioactivity. Use parallel artificial membrane permeability assays (PAMPA) to assess membrane interaction discrepancies. Include positive controls (e.g., known sodium channel blockers) in electrophysiological assays to validate target engagement .

Q. How can isotopic labeling and advanced spectrometry elucidate metabolic pathways of this compound?

  • Methodological Answer: Synthesize a deuterated or ¹³C-labeled analog to track metabolic fate. Administer the labeled compound in in vitro hepatocyte models and use LC-MS/MS with multiple reaction monitoring (MRM) to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. For structural confirmation, isolate metabolites via preparative HPLC and analyze with 2D-NMR (COSY, HSQC). Compare fragmentation patterns with computational tools like MetFrag .

Q. What computational methods are suitable for predicting the compound’s interaction with voltage-dependent sodium channels?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) using cryo-EM structures of sodium channels (e.g., Nav1.7) to identify binding poses. Validate predictions with mutagenesis studies targeting residues in the pore region (e.g., F1744 or D1586). Use molecular dynamics simulations (GROMACS) to assess binding stability over 100-ns trajectories. Cross-reference results with patch-clamp electrophysiology to correlate in silico predictions with functional blockade .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Methodological Answer: Employ Design of Experiments (DoE) to optimize reaction parameters:
  • Vary equivalents of methylsulfonyl chloride (1.0–1.5 eq) and reaction time (2–24 hrs).
  • Screen catalysts (e.g., DMAP, pyridine) in anhydrous DMF or THF.
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography. Use green chemistry metrics (E-factor) to evaluate waste generation. For scale-up, transition to flow chemistry with in-line IR spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Methodological Answer: Reassess solubility using standardized protocols:
  • Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol.
  • Quantify solubility via gravimetric analysis after 24 hrs of agitation.
    Use molecular dynamics simulations (e.g., COSMO-RS) to predict solvation free energy. If discrepancies persist, evaluate the impact of polymorphic forms (via XRD) or hydrate formation (TGA-DSC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine
Reactant of Route 2
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N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine

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